Caged GTP
Description
Structure
2D Structure
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N6O16P3/c1-8(9-4-2-3-5-10(9)24(28)29)38-42(32,33)40-43(34,35)39-41(30,31)36-6-11-13(25)14(26)17(37-11)23-7-20-12-15(23)21-18(19)22-16(12)27/h2-5,7-8,11,13-14,17,25-26H,6H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H3,19,21,22,27)/t8?,11-,13-,14-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWDUFBXCCSYMK-JQJVVODZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N6O16P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70924941 | |
| Record name | 9-[5-O-(Hydroxy{[hydroxy({hydroxy[1-(2-nitrophenyl)ethoxy]phosphoryl}oxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
672.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124830-99-5 | |
| Record name | P(3)-1-(2-Nitro)phenylethylguanosine 5'-O-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124830995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-[5-O-(Hydroxy{[hydroxy({hydroxy[1-(2-nitrophenyl)ethoxy]phosphoryl}oxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Photochemical Mechanisms and Uncaging Kinetics of Caged Guanosine Triphosphate
Photolytic Release of Active Guanosine (B1672433) Triphosphate from Caging Groups
The photolytic release of active GTP from its caged form is initiated by the absorption of light by the photolabile caging group. thermofisher.comphysiology.orgbiosyn.com A common class of caging groups used for nucleotides, including GTP, are based on the o-nitrobenzyl moiety. wiley-vch.de Upon irradiation, these groups undergo an internal photochemical reaction that leads to the cleavage of the bond linking the caging group to the GTP molecule. This cleavage event liberates the free, biologically active GTP. thermofisher.comjenabioscience.combiosyn.com The wavelength of light used for photolysis is typically in the near UV range, around 350-360 nm, although some caging groups are designed to respond to longer wavelengths. physiology.orgbiosyn.com The efficiency of this release is influenced by the extinction coefficient of the caging group at the irradiation wavelength and the quantum yield of the photolysis reaction. wiley-vch.denih.gov
For NPE-caged-GTP, a widely used form, the caging group is a 1-(2-nitrophenyl)ethyl (NPE) group attached to the gamma phosphate (B84403) of GTP. jenabioscience.compnas.orgnih.gov Photolysis of NPE-caged compounds generally involves the abstraction of a benzylic proton, leading to a transient aci-nitro intermediate, which then decays to release the caged molecule and a nitroso by-product. wiley-vch.deprime-avenue.comnih.gov
Uncaging Efficiency and Quantum Yield in Biological Contexts
Uncaging efficiency refers to the proportion of caged compound that is converted to the active molecule upon irradiation. wiley-vch.denih.gov This efficiency is a critical factor in determining the practical application of caged GTP in biological experiments. It is influenced by both the extinction coefficient (how strongly the compound absorbs light at a given wavelength) and the quantum yield (the number of molecules that undergo photolysis per photon absorbed). wiley-vch.denih.gov A higher quantum yield means that more active GTP is released for a given amount of light energy.
In biological contexts, achieving sufficient uncaging efficiency is important to generate a physiologically relevant concentration of GTP rapidly. Factors such as the presence of scattering or absorbing components in the biological sample can affect the effective light delivery and thus the uncaging efficiency. The choice of caging group significantly impacts both the absorption properties and the quantum yield. For instance, while some coumarin-based cages show high extinction coefficients, their uncaging quantum yields can be relatively low, necessitating higher light intensity or longer irradiation times. acs.orgresearchgate.net Conversely, improved cage designs can lead to significantly increased quantum yields. acs.org
While specific quantum yield values for various this compound constructs in different biological contexts are not extensively detailed in the provided snippets, the general principle is that efficient uncaging requires caging groups with suitable spectroscopic properties and favorable photochemical reaction pathways. wiley-vch.denih.govacs.org
Temporal Resolution of Guanosine Triphosphate Release for Kinetic Studies
A key advantage of using this compound is the ability to achieve rapid release of GTP, enabling the study of biological processes that occur on fast timescales. physiology.orgjenabioscience.com The temporal resolution achievable with caged compounds is primarily limited by the kinetics of the photolysis reaction itself. Photochemical reactions can be very fast, with the release of the active species often completed within milliseconds or even microseconds. nih.gov
For nitrobenzyl-type cages, the decay of the aci-nitro intermediate, which precedes the release of the caged molecule, can occur on the microsecond to millisecond timescale. prime-avenue.comnih.gov This rapid decay allows for the generation of a sudden increase in GTP concentration, which is crucial for initiating and observing fast kinetic events in GTP-dependent processes, such as protein-ligand interactions or enzymatic reactions. physiology.orgjenabioscience.com Time-resolved techniques, such as time-resolved FTIR spectroscopy, have been used to monitor the steps of reactions initiated by this compound photolysis with millisecond resolution, providing insights into reaction intermediates and kinetics. pnas.orgprime-avenue.comrub.de The speed of release from caged compounds must be significantly faster than the biological process being studied to accurately capture its kinetics. nih.govnih.gov
Synthetic Methodologies for Caged Guanosine Triphosphate Derivatives
Strategies for Photolabile Group Attachment to Guanosine (B1672433) Triphosphate
Attachment of the photolabile group to GTP typically targets the terminal phosphate (B84403). Two common strategies are employed:
One approach involves activating guanosine diphosphate (B83284) (GDP) using carbodiimide (B86325) reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This activation step converts the terminal phosphate group of GDP into a reactive intermediate, which can then facilitate coupling with a photolabile alcohol. Subsequently, inorganic phosphate (Pi) is introduced, often in a caged form like pHP-caged Pi (p-hydroxyphenacyl-caged phosphate), and coupled to the activated GDP to form the caged GTP. nih.gov
A widely used method involves the direct coupling of activated GDP with a photolabile alcohol. For instance, 2-nitrophenylethanol is a common photolabile alcohol used to create NPE-caged GTP. nih.gov This reaction is typically conducted under anhydrous conditions. Nitroindolinyl-based cages can also be attached via esterification, often requiring a catalyst like dimethylaminopyridine (DMAP) and an inert atmosphere to prevent hydrolysis. Another method involves treating ATP with 1-(2-nitrophenyl)diazoethane in a two-phase system at approximately pH 4, which esterifies the weakly acidic hydroxyl group. wiley-vch.de This method is applicable to phosphates generally. wiley-vch.de
Terminal Phosphate Modification via Carbodiimide Chemistry
Nitration and Derivatization of Caging Groups for Optimized Photorelease
The efficiency and properties of the caging group can be optimized through chemical modifications, particularly nitration. Dinitro-substituted cages, such as 4-carboxymethoxy-5,7-dinitroindolinyl (CDNI), are synthesized using reagents like nitronium tetrafluoroborate (B81430) (NO₂⁺BF₄⁻). This electrophilic aromatic substitution is often performed in trifluoroacetic acid (TFA) and can achieve high conversion yields. The introduction of nitro groups, especially at specific positions, can significantly enhance the photochemical efficiency of the uncaging reaction. wiley-vch.dersc.org For example, adding a nitro group at the 5-position of nitroindoline (B8506331) derivatives has been shown to dramatically improve photochemical efficiency. rsc.org
Purification and Analytical Characterization of Caged Guanosine Triphosphate Analogues for Research Purity
Obtaining this compound analogues with high purity is essential for reliable research applications. Purification is typically achieved through chromatographic methods. Anion exchange chromatography is a common technique used to purify this compound derivatives after synthesis. nih.gov High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is widely employed for purification and to check the purity of the final product, often achieving purities of ≥ 95%. jenabioscience.comprime-avenue.comjenabioscience.com HPLC can also be used to monitor the conversion of this compound to GTP after photolysis. prime-avenue.comcore.ac.uk
Analytical characterization techniques are crucial to confirm the structure, purity, and concentration of the synthesized this compound analogues.
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to verify the molecular weight of the caged compound. prime-avenue.com For example, ESI-MS can confirm the [M-H]⁻ ion peak corresponding to the calculated molecular weight of NPE-caged GTP.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ³¹P NMR, is used for structural confirmation and to assess the purity of the caged nucleotides. prime-avenue.com NMR can also be used to investigate the binding properties of caged nucleotides to proteins. researchgate.netunl.pt
UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is used to determine the concentration of this compound analogues based on their characteristic absorbance spectra and molar extinction coefficients (ε). jenabioscience.comresearchgate.net It is also used to validate photolysis efficiency. nih.gov For instance, NPE-caged GTP has a λmax at 254 nm with a specific molar extinction coefficient at pH 7.5. jenabioscience.comjenabioscience.com
FTIR Spectroscopy: Time-resolved Fourier Transform Infrared (TR-FTIR) spectroscopy is a powerful technique used to monitor the photolysis of this compound and the subsequent hydrolysis of released GTP in real-time, providing insights into reaction mechanisms and protein conformational changes. prime-avenue.comnih.govbiorxiv.orgrub.de Isotopic labeling, such as with ¹⁸O, combined with FTIR, helps in assigning vibrational bands to specific functional groups and tracking their changes during the reaction. prime-avenue.comnih.govresearchgate.net
Some this compound derivatives, such as NPE-caged GTP, contain a chiral center in the caging group, leading to the formation of diastereomers (R and S isomers). These diastereomers can exhibit different properties, including varying hydrolysis rates. While co-crystallization of R- and S-caged GTP can complicate structural analysis, advanced HPLC techniques can be used to separate these diastereomer mixtures post-photolysis or for purification purposes to obtain pure isomers for specific studies. core.ac.uk
Here is a summary of analytical techniques used for this compound characterization:
| Analytical Technique | Purpose |
| HPLC (Reversed-phase) | Purification, Purity check (≥ 95%), Monitoring photolysis conversion |
| Mass Spectrometry (ESI-MS) | Molecular weight verification |
| NMR Spectroscopy (¹H, ³¹P) | Structural confirmation, Purity assessment, Protein binding studies |
| UV-Vis Spectroscopy | Concentration determination, Photolysis efficiency validation |
| FTIR Spectroscopy (TR-FTIR) | Monitoring photolysis and hydrolysis kinetics, Mechanistic studies |
Here is a table summarizing spectroscopic properties of NPE-caged GTP:
| Property | Value | Conditions | Citation |
| λmax | 254 nm | Tris-HCl pH 7.5 | jenabioscience.comjenabioscience.com |
| Molar Extinction (ε) | 16.4 L mmol⁻¹ cm⁻¹ | Tris-HCl pH 7.5 | jenabioscience.comjenabioscience.com |
Applications of Caged Guanosine Triphosphate in Biochemical and Biophysical Investigations
Elucidating Mechanisms of Small GTPase Hydrolysis and Regulation
Small GTPases act as molecular switches in numerous cellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state. The hydrolysis of GTP is a critical step in this cycle, and caged GTP has been instrumental in dissecting its mechanism and regulation.
Ras Protein Signaling Pathway Analysis (e.g., H-Ras p21, Oncogenic Mutants)
Ras proteins are prominent members of the small GTPase superfamily, involved in crucial processes like cell growth and differentiation. pnas.orgembopress.org Oncogenic mutations in Ras are frequently found in human cancers, often impairing GTP hydrolysis and leading to persistent activation. embopress.orgnih.govrsc.org this compound has been used to study the intrinsic GTPase activity of Ras and how this is affected by oncogenic mutations. By initiating the hydrolysis reaction with a light pulse, researchers can monitor the process in real-time. Studies using this compound with H-Ras p21, including oncogenic mutants, have helped to understand how these mutations interfere with GTP binding and hydrolysis, often by affecting key residues involved in the catalytic mechanism, such as Gly-12 and Gln-61. nih.govresearchgate.net For instance, mutations at Gly-12 can introduce larger side chains that disrupt GTP binding and/or hydrolysis. nih.gov Similarly, mutations at Gln-61 can prevent it from adopting the catalytically active conformation necessary for hydrolysis. nih.govresearchgate.net
Role of GTPase-Activating Proteins (GAPs) in Catalysis
GTPase-Activating Proteins (GAPs) are crucial regulators that significantly accelerate the intrinsic rate of GTP hydrolysis by small GTPases, typically by several orders of magnitude. embopress.orgnih.govembopress.orgphysiology.orgresearchgate.net this compound has been vital in studying the mechanism by which GAPs enhance this catalytic activity. Time-resolved experiments using this compound in the presence of GAPs have revealed that GAPs contribute to catalysis by providing crucial residues, such as an "arginine finger," which stabilizes the transition state of the hydrolysis reaction. embopress.orgnih.govembopress.orgacs.org This interaction helps to orient a water molecule for nucleophilic attack on the gamma-phosphate of GTP and can induce changes in the charge distribution of the bound nucleotide, making it more susceptible to hydrolysis. pnas.orgembopress.orgpnas.orgnih.gov Studies have shown that GAP binding shifts negative charge from the gamma to the beta phosphate (B84403), resembling a more dissociative-like transition state and reducing the activation free energy. pnas.orgnih.gov
Conformational Dynamics of GTPases During Guanosine (B1672433) Triphosphate Hydrolysis
The hydrolysis of GTP is coupled to conformational changes in GTPases, acting as a molecular switch. This compound allows for the synchronized initiation of the hydrolysis reaction, enabling the study of these dynamic structural rearrangements. Time-resolved techniques, often coupled with this compound, have been used to capture and analyze the conformational states adopted by GTPases during the transition from the GTP-bound to the GDP-bound state. researchgate.netnih.gov For example, studies on H-Ras p21 using this compound and time-resolved X-ray crystallography have shown substantial structural changes in regions involved in interaction with GAPs after GTP hydrolysis. researchgate.netnih.govresearchgate.net These changes can be triggered by alterations in the coordination of the active-site magnesium ion following the loss of the gamma-phosphate. nih.govresearchgate.net
Investigating Transition States and Reaction Intermediates in GTPase Mechanisms
Understanding the transition states and intermediates of the GTP hydrolysis reaction is key to fully elucidating the catalytic mechanism. This compound, by allowing rapid initiation, facilitates the trapping and characterization of these transient species. Time-resolved spectroscopic methods, such as time-resolved Fourier transform infrared (FTIR) difference spectroscopy, in conjunction with this compound, have provided detailed insights into the molecular events occurring during hydrolysis. pnas.orgpnas.orgnih.govnih.govpnas.orgpnas.orgacs.org These studies have revealed the appearance of intermediates, such as a protein-bound inorganic phosphate (Pi), after the cleavage of the beta-gamma bond. pnas.orgnih.govpnas.org The analysis of vibrational changes using isotopically labeled this compound has helped to assign specific molecular events to different stages of the reaction, indicating changes in phosphate bond orders and charge distribution during catalysis. pnas.orgpnas.orgnih.govacs.org Evidence suggests a transition state with dissociative character, and the formation of a protein-bound Pi intermediate has been observed. nih.govpnas.orgnih.gov
Time-Resolved Structural Biology and Enzyme Kinetics
The ability of this compound to initiate reactions rapidly and uniformly within a sample makes it an invaluable tool for time-resolved structural biology and enzyme kinetics.
Time-Resolved X-ray Crystallography Studies (e.g., H-Ras p21 complexes)
Time-resolved X-ray crystallography allows for the determination of protein structures at different time points during a reaction, essentially creating a "molecular movie." researchgate.netnih.gov this compound has been a key component in such studies on GTPases, particularly H-Ras p21. researchgate.netnih.govresearchgate.netjenabioscience.comcellco.com.brmpg.dercsb.orgwhiterose.ac.uk By co-crystallizing the GTPase with this compound and then triggering photolysis with a laser pulse, researchers can capture short-lived intermediate structures that are not observable in traditional crystallographic methods. nih.govresearchgate.netrcsb.orgwhiterose.ac.uk This approach has provided atomic-resolution details of conformational changes in H-Ras p21 during GTP hydrolysis, including rearrangements in catalytic loops and the vicinity of the gamma-phosphate. nih.govresearchgate.netnih.govrcsb.org The use of specific this compound diastereomers and optimized crystallization techniques has improved the quality and reproducibility of these time-resolved studies. rcsb.org
Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Reaction Monitoring
Time-resolved Fourier Transform Infrared (FTIR) difference spectroscopy is a powerful technique for investigating the molecular reaction mechanisms of proteins, even in non-crystalline states and in real-time at the atomic level. pnas.orgnih.govnih.govrub.denih.gov this compound serves as a photolabile trigger in these studies, allowing researchers to initiate protein reactions with a nanosecond UV laser flash while monitoring the resulting changes in infrared absorption bands. rub.denih.govacs.org
By performing difference spectra between a ground state and an activated state, FTIR spectroscopy can selectively detect the small absorbance changes of the protein groups involved in the reaction against the large background absorption of the entire protein and water. nih.govnih.gov The use of this compound enables the in situ initiation of these reactions within the FTIR apparatus. nih.gov
Isotopic labeling, such as using site-specifically ¹⁸O-labeled this compound isotopomers, is crucial for assigning the observed IR bands to specific groups within the protein or nucleotide. pnas.orgrub.denih.govacs.orgnih.gov By comparing the difference spectra of labeled and unlabeled proteins, researchers can identify which vibrations are associated with particular atoms or groups involved in the reaction mechanism. rub.denih.gov
Studies using time-resolved FTIR with this compound have provided detailed insights into the GTPase reaction of proteins like H-Ras p21. nih.govnih.govnih.govacs.orgnih.gov For example, these studies have shown how Ras binding and subsequent GAP binding shift negative charge from the γ to β phosphate of GTP, resembling a more dissociative-like transition state. pnas.orgnih.gov FTIR analysis has also revealed the appearance of an intermediate with protein-bound inorganic phosphate (Pᵢ) during the reaction pathway and identified the release of Pᵢ from the protein complex as a rate-limiting step in the GAP-catalyzed reaction. pnas.orgnih.gov Furthermore, FTIR studies with ¹⁸O-labeled this compound have indicated a key role for the β-phosphate in GTP hydrolysis by Ras, suggesting a decrease in the P-O bond order of the β (PO₂⁻) group due to strong interactions with the protein environment. acs.orgnih.gov
Single-Molecule Assays Employing Caged Guanosine Triphosphate
Single-molecule assays, particularly those employing fluorescence techniques like single-molecule Förster Resonance Energy Transfer (smFRET) and Total Internal Reflection Fluorescence (TIRF) microscopy, offer the ability to study biomolecular interactions and conformational changes with high spatial and temporal resolution, observing individual molecules one at a time. nih.govacs.orgacs.orgnih.govacs.org this compound is a valuable tool in these assays by providing precise temporal control over the initiation of GTP-dependent events at the single-molecule level.
In single-molecule fluorescence microscopy, a concentration barrier can limit the study of weak affinity interactions because higher concentrations of fluorescently labeled molecules in solution lead to a significant background signal. acs.org While replacing fluorescent proteins with caged organic fluorophores can reduce this dead time due to faster activation kinetics, this compound itself allows for the controlled release of the active nucleotide, triggering the event of interest precisely when and where needed for single-molecule observation. acs.org
This compound has been used in single-molecule assays to study processes like the binding of GTP to Ras proteins. nih.gov By using fluorescently labeled GTP released from a caged precursor, researchers can monitor the binding of individual GTP molecules to Ras and observe subsequent events, such as changes in Ras diffusion, which may indicate the formation of larger signaling complexes. nih.gov The ability to trigger the GTP binding event with light using this compound is crucial for synchronizing the reaction across individual molecules being observed in a single-molecule experiment.
Mechanistic Studies of Guanosine Triphosphate-Dependent Elongation Factors (e.g., EF-Tu)
GTP-dependent elongation factors, such as Elongation Factor Tu (EF-Tu) and Elongation Factor G (EF-G), are crucial GTPases involved in protein synthesis. annualreviews.orgnih.govresearchgate.netnih.govresearchgate.net They cycle between GTP-bound "on" and GDP-bound "off" conformations, with GTP hydrolysis driving conformational changes essential for their function on the ribosome. nih.govresearchgate.net this compound has been instrumental in mechanistic studies of these elongation factors by allowing for the controlled initiation of their GTPase cycle.
Studies using this compound have contributed to understanding the mechanism of GTP hydrolysis by elongation factors. For instance, research on EF-Tu has revealed that its GTPase activity is intrinsically low but significantly increases upon productive binding to the ribosome. nih.gov The hydrolysis of GTP by EF-Tu leads to a conformational change that is essential for the delivery of aminoacyl-tRNA to the ribosome. researchgate.net While the precise mechanism of GTP hydrolysis in translational GTPases like EF-Tu has been a subject of research, it is known to require a conserved histidine residue that acts as a general base to facilitate the nucleophilic attack of water on the γ-phosphate of GTP. nih.govacs.org
This compound, along with non-hydrolyzable GTP analogs, has been used to study the kinetics and conformational changes of elongation factors on the ribosome. nih.gov For example, using this compound or non-hydrolyzable analogs like GTPγS can slow down certain steps in the translocation process catalyzed by EF-G, providing insights into the dynamics of tRNA and mRNA movement on the ribosome. nih.gov These studies help to elucidate how the energy from GTP hydrolysis is converted into the mechanical work required for translation.
The structural homology between the G-binding domain of elongation factors like EF-Tu and other GTP-binding proteins such as Ras suggests a common evolutionary origin and potentially conserved mechanisms for the conformational transition between GTP-bound and GDP-bound states during hydrolysis. annualreviews.org Studies utilizing tools like this compound, alongside techniques such as X-ray crystallography and time-resolved spectroscopy, continue to refine our understanding of the intricate mechanisms by which these essential elongation factors function. annualreviews.orgnih.govspringernature.com
Caged Guanosine Triphosphate in Cellular and Organismal System Studies
Spatiotemporal Control of G-Protein Signaling Pathways in Living Cells
The ability to control the timing and location of GTP release using caged GTP is fundamental to understanding the rapid and localized nature of many cellular signaling events. Upon irradiation with UV light (typically 300–360 nm), the photolabile caging group is cleaved, liberating active GTP that can then bind to and activate target proteins, such as G proteins and GTPases. This "uncaging" process can occur with sub-millisecond precision, allowing for the initiation of signaling cascades on a biologically relevant timescale.
Activation of Heterotrimeric G-Proteins and Effector Modulation
Heterotrimeric G proteins are key transducers of signals from G protein-coupled receptors (GPCRs). In their inactive state, they are bound to GDP. Activation occurs when a GPCR facilitates the exchange of GDP for GTP on the Gα subunit. This compound allows for the direct activation of G proteins by providing a sudden increase in intracellular GTP concentration upon uncaging, bypassing the need for receptor activation. This enables researchers to study the downstream effects of G protein activation independently of upstream receptor dynamics. The released GTP binds to the Gα subunit, causing its dissociation from the Gβγ dimer and enabling both subunits to interact with and modulate the activity of various downstream effectors, such as adenylyl cyclase, phospholipase C, and ion channels. By uncaging GTP in specific cellular compartments or at defined time points, the kinetics and localization of G protein signaling and effector modulation can be precisely investigated.
Investigation of Guanosine (B1672433) Triphosphate-Dependent Cellular Processes (e.g., proliferation, differentiation, cytoskeletal dynamics)
GTP-binding proteins, including both heterotrimeric G proteins and small GTPases, are central regulators of a wide array of cellular processes. This compound provides a means to trigger these processes acutely and observe their progression in real-time. For instance, small GTPases like those in the Rho family (e.g., RhoA, Rac1, Cdc42) are critical for regulating cytoskeletal rearrangements, which underlie processes such as cell migration, adhesion, and morphogenesis. By introducing this compound into cells and then uncaging it locally, researchers can induce localized activation of these GTPases and study the resulting changes in actin and microtubule dynamics. Similarly, GTP-dependent processes involved in cell proliferation and differentiation, often mediated by pathways involving Ras and other small GTPases, can be initiated and studied with temporal control using this compound.
Role in Intracellular Calcium Dynamics and Second Messenger Systems via G-Proteins
Activation of certain heterotrimeric G proteins, particularly those of the Gq/11 family, leads to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm, leading to an increase in intracellular calcium concentration. DAG, along with calcium, activates protein kinase C (PKC). These calcium ions and DAG act as crucial second messengers, propagating the signal downstream and influencing numerous cellular functions. By using this compound to activate Gq/11 proteins with temporal precision, researchers can directly investigate the kinetics and spatial patterns of intracellular calcium release and the subsequent activation of other second messenger systems, providing insights into the complex interplay of signaling molecules.
Applications in Neuroscience Research
This compound is a valuable tool in neuroscience for studying the role of GTP-dependent processes in neuronal function and plasticity. The ability to optically control G protein and GTPase activity in specific neurons or neuronal compartments allows for the investigation of their roles in synaptic transmission, neuronal excitability, and circuit function.
Optical Modulation of Neuronal Circuits via G-Protein Activation
Neuronal circuits rely on precise and rapid signaling events, many of which are mediated by G protein-coupled receptors and their associated heterotrimeric G proteins. This compound enables the optical activation of G proteins within defined neuronal populations or even within specific subcellular compartments like dendrites or spines. This allows researchers to investigate the impact of G protein activation on neuronal excitability, synaptic strength, and the integration of signals within neuronal networks. By uncaging GTP in a targeted manner, it is possible to mimic or interfere with endogenous G protein signaling and observe the resulting changes in neuronal firing patterns and circuit activity, contributing to our understanding of how these pathways contribute to complex brain functions.
Investigation of Presynaptic Signaling and Neurotransmitter Release Mechanisms
This compound has been instrumental in dissecting the role of GTP-binding proteins in the complex processes of presynaptic signaling and neurotransmitter release. Neurotransmitter release from presynaptic terminals is a tightly regulated process involving a series of steps, including vesicle docking, priming, and fusion with the plasma membrane, all of which are influenced by various proteins, including GTPases. nih.gov
Studies utilizing this compound, often alongside non-hydrolyzable GTP analogs like GTPγS, have provided insights into the involvement of G proteins in modulating presynaptic calcium channels and, consequently, neurotransmitter release. For instance, microinjection of GTPγS into "giant" nerve terminals has been shown to enhance the relative number of docked synaptic vesicles. nih.gov Furthermore, experiments involving the photoactivation of this compoundγS have demonstrated its ability to suppress presynaptic calcium currents and occlude the effect of certain receptor agonists, indicating the involvement of G protein-coupled pathways in regulating calcium influx at the presynapse. nih.govjneurosci.org
Research using this compoundγS in the calyx of Held synapse, a large mammalian central synapse, revealed that presynaptic inhibition mediated by G protein-coupled receptors primarily occurs through the direct interaction of Gβγ subunits with presynaptic Ca²⁺ channels. pnas.org Photoactivation of this compoundγS in this preparation induced an inward rectifying potassium current, further supporting the role of G proteins in modulating ion channel activity at the presynaptic terminal. nih.gov
These studies highlight the utility of this compound in rapidly elevating intracellular GTP levels, thereby activating downstream GTP-binding proteins and allowing researchers to observe the immediate effects on presynaptic function, such as calcium channel modulation and vesicle dynamics.
Analysis of Cytoskeletal Dynamics and Microtubule Assembly
GTP plays a critical role in the dynamics of the cytoskeleton, particularly in the assembly and disassembly of microtubules. Microtubules are dynamic protein fibers composed of αβ-tubulin heterodimers, and their polymerization is dependent on the binding of GTP to the β-tubulin subunit. nih.govsapphirebioscience.com The hydrolysis of this bound GTP to GDP is associated with a conformational change in tubulin that promotes microtubule disassembly, a process central to microtubule dynamic instability. nih.govsapphirebioscience.com
This compound has been a valuable tool for initiating microtubule assembly and studying its kinetics with high temporal control. By rapidly releasing GTP through UV flash photolysis of this compound, researchers can induce microtubule polymerization and observe the subsequent dynamic behavior, such as growth and shrinkage phases, known as dynamic instability. researchgate.net This approach allows for the study of microtubule assembly and oscillations under precisely controlled conditions, independent of the slower processes involved in normal cellular GTP regulation. researchgate.net
Studies using this compound have shown that rapid liberation of GTP can induce microtubule assembly and oscillations, and the rates of structural transitions observed are determined by the tubulin protein itself. researchgate.net While this compound itself might weakly interact with tubulin at high concentrations, its primary utility lies in the rapid provision of free GTP to drive polymerization upon uncaging. researchgate.net
Methodological Considerations and Advanced Techniques with Caged Guanosine Triphosphate
Strategies for Intracellular Delivery and Precise Localization of Caged Guanosine (B1672433) Triphosphate
Delivering caged GTP into cells and achieving precise localization are critical steps for studying intracellular GTP-dependent processes with spatiotemporal control. Caged nucleotides, including this compound, are generally cell-impermeant and require invasive techniques for intracellular introduction thermofisher.com.
Microinjection is a common method for introducing this compound directly into the cytoplasm of individual cells thermofisher.com. This technique allows for precise delivery to a targeted cell, which is advantageous for studying cellular processes at the single-cell level.
Another strategy involves using permeabilization agents to facilitate the entry of caged nucleotides into cells. For example, Staphylococcal α-toxin has been used to permeabilize smooth muscle cells, allowing the introduction of caged nucleotides like NPE-caged ATP and this compound-γ-S thermofisher.com.
Achieving precise localization of unthis compound within subcellular compartments is essential for investigating the spatial dynamics of GTP signaling. This is often coupled with targeted illumination techniques. By focusing the uncaging light to a specific area within the cell, researchers can achieve localized release of active GTP, thereby stimulating GTP-dependent events in a defined region plos.orgthermofisher.comfrontiersin.org. This spatially controlled activation allows for the study of processes like localized protein activation or cytoskeletal rearrangements jove.com.
Integration with Advanced Imaging Modalities (e.g., Fluorescence Microscopy, Two-Photon Uncaging)
The integration of this compound uncaging with advanced imaging modalities, such as fluorescence microscopy and two-photon uncaging, is fundamental for visualizing and analyzing the downstream effects of localized GTP release in real-time.
Fluorescence microscopy is widely used in conjunction with caged compounds. By simultaneously imaging fluorescent reporters or proteins and uncaging this compound with a focused light source, researchers can correlate the timing and location of GTP activation with observable cellular events plos.orgthermofisher.comjove.com. Suitably equipped fluorescence microscopes can be used for photoactivation thermofisher.com.
Two-photon uncaging is an advanced technique that offers significant advantages for precise spatiotemporal control, particularly in thicker biological samples like tissue slices frontiersin.orgjove.comucdavis.edu. Two-photon excitation requires the simultaneous absorption of two photons, typically in the infrared range, to achieve the same excitation as a single UV photon frontiersin.org. This non-linear process confines the excitation to a small focal volume, allowing for highly localized uncaging in three dimensions with minimal out-of-focus activation and reduced phototoxicity compared to single-photon UV uncaging frontiersin.orgucdavis.edu.
Two-photon uncaging of caged compounds, although less efficient than single-photon photolysis at optimal UV wavelengths for some cages, can be more efficient than single-photon photolysis at longer visible wavelengths researchgate.net. The development of caged compounds with adequate two-photon absorption cross-sections has been crucial for this application ucdavis.edu. While much of the work on two-photon uncaging has focused on caged neurotransmitters like glutamate (B1630785) and GABA frontiersin.orgjove.comucdavis.edufrontiersin.orgplos.org, the principles and techniques are applicable to this compound. Combining two-photon uncaging with techniques like calcium imaging and electrophysiological recording allows for the study of functional properties at the single-synapse level, and this approach can be adapted to investigate GTP-dependent processes ucdavis.edu.
Comparative Analysis with Other Caged Nucleotides and Guanosine Triphosphate Analogues (e.g., Caged ATP, Guanosine 5'-O-(3-thiotriphosphate))
This compound is part of a broader class of caged nucleotides and is often compared to other related compounds, such as caged ATP and non-hydrolyzable GTP analogues like Guanosine 5'-O-(3-thiotriphosphate) (GTPγS). These compounds serve different purposes and have distinct properties that make them suitable for specific experimental applications.
Caged ATP is another widely used caged nucleotide, particularly in studies involving ATPases, muscle contraction, and transcription initiation thermofisher.com. While both this compound and caged ATP are typically photolysed by UV light in a similar wavelength range (e.g., 300–360 nm), they are applied to investigate different biological pathways . Caged ATP is preferred for studies of ATP-dependent processes, whereas this compound is primarily used for investigating GTPase and G protein signaling . The mechanism of photolysis for caged ATP has been studied in detail .
Guanosine 5'-O-(3-thiotriphosphate) (GTPγS) is a non-hydrolyzable analogue of GTP caymanchem.com. Unlike this compound, GTPγS does not require photolysis for activation; it binds to and constitutively activates G proteins because it cannot be hydrolysed to GDP caymanchem.combiologists.com. This makes GTPγS useful for trapping G proteins in their active state and studying sustained signaling events thermofisher.comcaymanchem.com. However, it lacks the temporal control offered by caged compounds. This compound, upon uncaging, releases native GTP, which can then be hydrolysed by GTPases, allowing for the study of transient GTP-dependent events and hydrolysis kinetics researchgate.netpnas.org. Studies have utilized unthis compoundγS to activate G proteins and investigate downstream effects, such as changes in membrane potential and ion conductance biologists.com.
Structurally, this compound involves a photolabile group attached to the terminal phosphate (B84403) of GTP . Some this compound variants, like NPE-GTP, are designed to resist "dark activity" (spontaneous hydrolysis), making them suitable for light-triggered enzymatic assays . This compound can also exist as diastereomers, which may exhibit different hydrolysis rates post-photolysis .
The choice between this compound, caged ATP, GTPγS, or other caged nucleotides depends on the specific biological process being investigated and the required level of temporal and spatial control.
Challenges and Future Perspectives in Caged Guanosine Triphosphate Research
Advancements in Caging Group Chemistry for Enhanced Photochemical Properties (e.g., Red-Shifted Activation)
A key challenge in using caged compounds, including caged GTP, is the need for UV light for uncaging. UV light can be damaging to biological samples and has limited penetration depth in tissues researchgate.netacs.org. Therefore, a significant area of research focuses on developing new caging groups that allow for uncaging with longer wavelengths of light, such as visible or near-infrared light, which are less phototoxic and have better tissue penetration acs.org.
Advancements in caging group chemistry aim to enhance photochemical properties, including increasing the uncaging efficiency (quantum yield) and shifting the activation wavelength to the red end of the spectrum acs.org. This involves designing molecules where the light absorption step is decoupled from the bond-breaking step, often utilizing photoinduced electron transfer (PET) strategies researchgate.net. Examples of caging groups that have been explored for red-shifted activation include modified nitrobenzyl groups and the development of two-photon absorption strategies acs.org.
Developing caging groups with improved photochemical properties is crucial for expanding the applicability of this compound in various biological contexts. For instance, red-shifted activation would enable the study of GTP-dependent processes in live cells and even in vivo, with reduced photodamage and increased control over the uncaging volume researchgate.netacs.org.
Expanding Spatiotemporal Control to Deeper Tissues and Organismal Studies
While this compound provides excellent spatiotemporal control at the cellular level, extending this control to deeper tissues and whole organisms presents considerable challenges nih.govscholaris.cagbm-online.de. The limited penetration of UV and even visible light into biological tissues restricts the depth at which uncaging can be effectively achieved researchgate.netacs.org.
Future perspectives in this area involve the exploration of several strategies. One approach is the development of caging groups activatable by near-infrared (NIR) light, which has significantly better tissue penetration properties acs.org. Another strategy involves the use of two-photon excitation, where two low-energy photons in the NIR range are simultaneously absorbed to achieve uncaging, providing highly localized activation in three dimensions within a sample acs.org.
Furthermore, integrating this compound delivery with advanced techniques such as targeted delivery systems or microfluidic devices could facilitate its application in more complex biological environments researchgate.net. These advancements would allow researchers to investigate the role of GTP-dependent signaling in tissue development, organ function, and disease progression in a more physiologically relevant context.
Integration of Caged Guanosine (B1672433) Triphosphate Approaches with Multi-Omics and Systems Biology Paradigms
The ability to precisely control GTP release with this compound opens avenues for integrating this technique with multi-omics and systems biology approaches researchgate.netjkchemical.com. By triggering GTP-dependent events with high temporal precision, researchers can capture snapshots of the resulting molecular changes at different time points and analyze them using techniques such as transcriptomics, proteomics, and metabolomics jkchemical.com.
Integrating this compound experiments with multi-omics data can provide a comprehensive understanding of the downstream effects of specific GTP-dependent signaling events on the global cellular landscape jkchemical.com. This can help in identifying novel components of signaling pathways, understanding the interplay between different molecular networks, and building more accurate systems biology models jkchemical.com.
Q & A
Q. How can researchers design experiments using caged GTP in X-ray crystallography to study GTPase activation mechanisms?
- Methodological Answer : Use catalytic domains of GTPases (e.g., H-Ras p21) co-crystallized with R/S-caged GTP (2-nitrophenylethyl caged) . Photolysis at 308–365 nm releases GTP, enabling time-resolved structural analysis of activation intermediates. Programs like the CCP4 suite (e.g., REFMAC for refinement) are critical for resolving high-resolution structures (1.45–2.0 Å) . Validate photolysis efficiency via UV-vis spectroscopy and confirm GTP release using HPLC or mass spectrometry .
Q. What spectroscopic methods are most effective for monitoring this compound photolysis kinetics in solution?
- Methodological Answer : Mid-infrared dual-comb spectroscopy (1280–1210 cm⁻¹ phosphate bands) tracks GTP hydrolysis in real time . For cryo-trapped samples, FTIR with fast-scan techniques (1800–950 cm⁻¹) combined with global fit analysis resolves transient intermediates . Calibrate photolysis parameters (e.g., 308 nm excimer laser, 30 flashes for 60–70% conversion) to balance temporal resolution and sample integrity .
Q. How do researchers validate the functional integrity of this compound post-photolysis in enzymatic assays?
- Methodological Answer : Quantify GTP release via reverse-phase HPLC or enzymatic coupling assays (e.g., GTPase-Glo™). Monitor residual caging byproducts (e.g., 2-nitrosoacetophenone) using UV absorbance at 260 nm . Confirm activity via in vitro GTPase activity assays with purified proteins (e.g., H-Ras + GAP) and compare hydrolysis rates to unthis compound controls .
Advanced Research Questions
Q. How can contradictions between crystallographic and spectroscopic data on GTP hydrolysis mechanisms be resolved?
- Methodological Answer : X-ray crystallography (static snapshots) may miss transient intermediates detectable via time-resolved FTIR or cryo-EM . Use synchronized photolysis and data collection (e.g., Laue method for crystallography) to align temporal resolutions . Cross-validate findings with molecular dynamics simulations to reconcile structural and kinetic discrepancies .
Q. What are the thermodynamic and kinetic trade-offs when selecting this compound analogs (e.g., NPE vs. pHP) for ultrafast kinetic studies?
- Methodological Answer : NPE-caged GTP releases GTP in ~500 ms, suitable for slow time-resolved crystallography, while pHP-caged GTP releases in ~500 ps, enabling sub-millisecond FTIR or stopped-flow studies . Optimize using Arrhenius analysis: pHP-GTP’s lower activation entropy (ΔS‡) accelerates release but requires higher laser energy, risking protein denaturation .
Q. How can time-resolved cryo-EM be optimized to capture transient GTPase conformations post-photolysis?
- Methodological Answer : Integrate flash-photolysis systems (e.g., UV LED arrays) with plunge-freezing setups to trap intermediates within milliseconds . Use mixed-grid approaches to synchronize photolysis across multiple samples. Validate temporal resolution via control experiments with non-hydrolyzable GTP analogs (e.g., GTPγS) .
Q. What strategies mitigate photodamage in this compound experiments while maintaining sufficient photolysis efficiency?
- Methodological Answer : Use two-photon excitation (740 nm) to reduce UV-induced damage in live-cell studies . For in vitro work, add radical scavengers (e.g., DTT or Trolox) and optimize flash energy (e.g., 10–20 mJ/cm² for NPE-GTP) to balance efficiency and sample integrity .
Key Considerations
- Photolysis Calibration : Always measure photolysis efficiency (e.g., UV-vis spectroscopy) and adjust laser parameters to avoid under/over-irradiation .
- Data Integration : Combine structural (crystallography/cryo-EM) and kinetic (FTIR/spectroscopy) data to build mechanistic models .
- Ethical Reporting : Disclose caging byproducts (e.g., 2-nitrosoacetophenone) in methods, as they may interfere with downstream assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
